molecular formula C9H10BrClO B14027553 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene

1-Bromo-3-chloro-4-ethoxy-2-methylbenzene

Cat. No.: B14027553
M. Wt: 249.53 g/mol
InChI Key: OHZABTQILOZOMS-UHFFFAOYSA-N
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Description

1-Bromo-3-chloro-4-ethoxy-2-methylbenzene is an organic compound with the molecular formula C9H10BrClO. It is a derivative of benzene, characterized by the presence of bromine, chlorine, ethoxy, and methyl substituents on the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of a benzene derivative. For instance, starting with 1-bromo-3-chloro-2-methylbenzene, an ethoxy group can be introduced via a nucleophilic substitution reaction using ethoxide ion under suitable conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity. Parameters such as temperature, solvent, and reaction time are carefully controlled to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The ethoxy group can be oxidized to form corresponding aldehydes or acids, while reduction reactions can convert the bromine or chlorine atoms to hydrogen.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium ethoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with sodium ethoxide can yield 1-ethoxy-3-chloro-4-ethoxy-2-methylbenzene.

Scientific Research Applications

1-Bromo-3-chloro-4-ethoxy-2-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique substituents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene involves its interaction with various molecular targets. The electrophilic aromatic substitution reactions are facilitated by the electron-withdrawing effects of the bromine and chlorine atoms, which activate the benzene ring towards nucleophilic attack . The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

  • 1-Bromo-2-chloro-4-ethoxy-3-methylbenzene
  • 1-Bromo-4-ethoxy-2-methylbenzene
  • 1-Chloro-3-ethoxy-2-methylbenzene

Comparison: 1-Bromo-3-chloro-4-ethoxy-2-methylbenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes .

Properties

Molecular Formula

C9H10BrClO

Molecular Weight

249.53 g/mol

IUPAC Name

1-bromo-3-chloro-4-ethoxy-2-methylbenzene

InChI

InChI=1S/C9H10BrClO/c1-3-12-8-5-4-7(10)6(2)9(8)11/h4-5H,3H2,1-2H3

InChI Key

OHZABTQILOZOMS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)Br)C)Cl

Origin of Product

United States

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